Intra-BET BD2 Selectivity Profile of GSK-340 vs. RVX-208
GSK-340 demonstrates high and balanced affinity across the BD2 domains of all four BET family members (BRD2, BRD3, BRD4, BRDT), as indicated by its pKd values . In comparison, the first-generation BD2 inhibitor RVX-208 (apabetalone) exhibits a more restricted selectivity profile, primarily targeting BRD2 and BRD3 over BRD4 [1]. This makes GSK-340 a more suitable pan-BD2 probe for experiments where effects across the entire BET BD2 family are being interrogated.
| Evidence Dimension | Binding affinity (pKd) to BET BD2 domains |
|---|---|
| Target Compound Data | pKd: BRD4 BD2 (8.18), BRD3 BD2 (7.49), BRD2 BD2 (7.72), BRDT BD2 (7.68) |
| Comparator Or Baseline | RVX-208: Selectivity profile described as BRD2/3 > BRD4 [1] |
| Quantified Difference | GSK-340 shows high and comparable affinity for all four BET BD2 domains, whereas RVX-208 has a weaker interaction with BRD4 BD2. |
| Conditions | Surface plasmon resonance (SPR) and AlphaScreen assays (GSK-340) ; FRET assays and binding studies (RVX-208) [1] |
Why This Matters
For researchers needing a tool to inhibit all BET BD2 domains uniformly, GSK-340 offers a more comprehensive inhibitory profile than RVX-208, which biases results toward BRD2/3 BD2-mediated effects.
- [1] Wang Q, et al. Selective inhibition mechanism of RVX-208 to the second bromodomain of bromo and extraterminal proteins: insight from microsecond molecular dynamics simulations. Sci Rep. 2017;7:8857. View Source
